molecular formula C15H9F2N3O2 B2610106 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-33-2

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2610106
CAS No.: 865285-33-2
M. Wt: 301.253
InChI Key: XBIPTIMHYWRESV-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a unique structure with a 1,3,4-oxadiazole ring, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the fluorophenyl group: The 4-fluorophenyl group is introduced through nucleophilic aromatic substitution reactions.

    Formation of the benzamide structure: The final step involves the reaction of the oxadiazole derivative with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-phenylbenzamide
  • 3-fluoro-N-(4-fluorophenyl)benzamide
  • N-(4-fluorophenyl)-3-fluorobenzamide

Uniqueness

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct biological activities and chemical properties compared to other benzamide derivatives. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-fluoro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O2/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIPTIMHYWRESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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